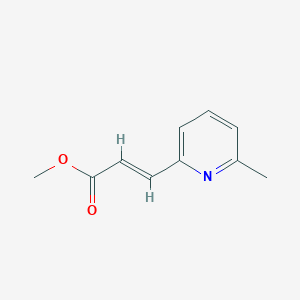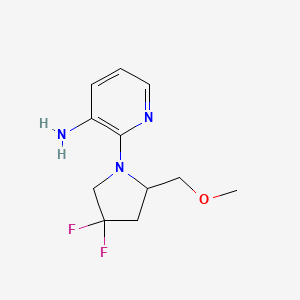
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
The compound “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H15F2N3O and a molecular weight of 243.25 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical form of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is reported to be a liquid . Other physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Fluorinated Heterocyclic Scaffolds : This compound serves as a precursor in the synthesis of fluorinated heterocyclic scaffolds, which are attractive due to their potential pharmaceutical applications. The synthesis involves Michael addition and Mannich reaction, leading to novel functionalized carboxymides (Revanna et al., 2013).
Methodologies in Organic Synthesis
Asymmetric Synthesis : The compound has been used in the development of efficient methodologies for asymmetric synthesis, demonstrating its utility as an intermediate for synthesizing bioactive molecules. A practical large-scale synthesis showcases its application in generating useful intermediates without the need for chromatography (Kotian et al., 2005).
Cycloaddition Reactions : Studies have also explored its involvement in 1,3-dipolar cycloaddition reactions, leading to the synthesis of pyrrolidines with various substituents, demonstrating the compound's versatility in creating structurally diverse molecules (Markitanov et al., 2016).
Catalysis and Reactions
- Catalytic Applications : The compound finds use in catalysis, exemplified by studies on ethylene oligomerization using nickel(II) complexes. This showcases its role in facilitating chemical transformations with industrial relevance (Nyamato et al., 2016).
Synthetic Intermediates
- Synthesis of Pyrrolidines and Pyrimidines : The compound's derivatives have been utilized in the synthesis of 3-substituted pyrrolidines and pyrimidines, highlighting its value as a synthetic intermediate in constructing complex nitrogen-containing heterocycles (Kurkin et al., 2007).
Antibacterial Activity
- Antibacterial Compound Synthesis : Research into the compound's derivatives has led to the development of new cyanopyridine derivatives with noted antimicrobial activity, demonstrating the potential for contributing to the development of new antibacterial agents (Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-17-6-8-5-11(12,13)7-16(8)10-9(14)3-2-4-15-10/h2-4,8H,5-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGBIOGUFRZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=C(C=CC=N2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



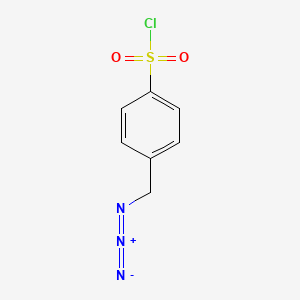
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
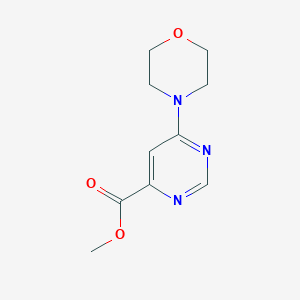
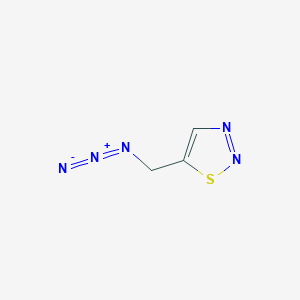

![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)
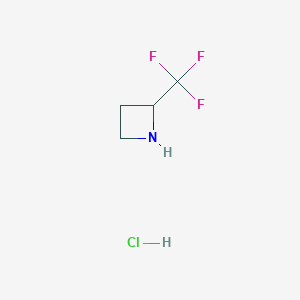
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)

![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

